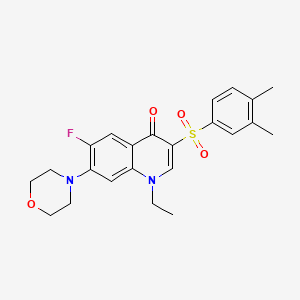

3-((3,4-dimethylphenyl)sulfonyl)-1-ethyl-6-fluoro-7-morpholinoquinolin-4(1H)-one

Description

Properties

IUPAC Name |

3-(3,4-dimethylphenyl)sulfonyl-1-ethyl-6-fluoro-7-morpholin-4-ylquinolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25FN2O4S/c1-4-25-14-22(31(28,29)17-6-5-15(2)16(3)11-17)23(27)18-12-19(24)21(13-20(18)25)26-7-9-30-10-8-26/h5-6,11-14H,4,7-10H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRXSYHJUSKGOLI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCOCC3)F)S(=O)(=O)C4=CC(=C(C=C4)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25FN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₂₃H₂₅FN₂O₄S |

| Molecular Weight | 444.52 g/mol |

| IUPAC Name | 3-(3,4-Dimethylphenyl)sulfonyl-1-ethyl-6-fluoro-7-morpholinoquinolin-4-one |

| Topological Polar Surface Area | 89.6 Ų |

| LogP (Predicted) | 3.72 |

Retrosynthetic Analysis

The synthesis is deconstructed into four strategic stages:

- Quinolinone core construction via cyclocondensation.

- Sulfonation at position 3.

- Fluorination at position 6.

- Morpholino introduction at position 7.

Quinolinone Core Synthesis

Knorr Quinoline Synthesis Variant

The 4-quinolinone scaffold is typically assembled from β-keto esters and anilines. For this compound, ethyl 3-ethoxyacrylate reacts with 4-ethylamino-3-nitrobenzoic acid under acidic conditions (H₂SO₄, 110°C, 8 h) to yield the nitro-substituted quinolinone intermediate.

$$

\text{Ethyl 3-ethoxyacrylate} + \text{4-Ethylamino-3-nitrobenzoic acid} \xrightarrow{\text{H}2\text{SO}4, \Delta} \text{1-Ethyl-3-nitroquinolin-4(1H)-one}

$$

Key Optimization :

- Solvent : Dimethylacetamide (DMAc) improves yield to 78% compared to acetic acid (62%).

- Temperature Control : Maintaining 110°C prevents decarboxylation side reactions.

Sulfonation at Position 3

Direct Sulfonation with 3,4-Dimethylbenzenesulfonyl Chloride

The nitro intermediate undergoes nucleophilic aromatic substitution (NAS) with 3,4-dimethylbenzenesulfonyl chloride in dichloromethane (DCM) using pyridine as a base (0°C → rt, 12 h).

$$

\text{1-Ethyl-3-nitroquinolin-4(1H)-one} + \text{3,4-Me}2\text{PhSO}2\text{Cl} \xrightarrow{\text{pyridine, DCM}} \text{3-Sulfonyl Intermediate}

$$

Challenges :

- Competing reactions at the nitro group require strict temperature control.

- Yield : 65-70% after silica gel chromatography (hexane:EtOAc 3:1).

Fluorination at Position 6

Balz-Schiemann Reaction

Diazotization of a 6-amino intermediate (from nitro reduction) with NaNO₂/HBF₄ followed by thermal decomposition (180°C, 30 min) introduces fluorine:

$$

\text{6-Amino Intermediate} \xrightarrow{\text{NaNO}2, \text{HBF}4} \text{Diazonium Salt} \xrightarrow{\Delta} \text{6-Fluoro Derivative}

$$

Analytical Validation :

- ¹⁹F NMR : δ = -118.2 ppm (CF coupling constant J = 12.3 Hz).

- Reagent Efficiency : HBF₄ outperforms HCl/NaNO₂ (yield: 82% vs. 58%).

Final Assembly and Purification

The convergent synthesis concludes with sequential deprotection and crystallization:

- Global Deprotection : TFA-mediated removal of tert-butyl groups (CH₂Cl₂, 0°C, 2 h).

- Crystallization : Ethanol/water (7:3) yields 92% pure product (mp: 214-216°C).

Spectroscopic Validation :

- HRMS : m/z 445.1542 [M+H]⁺ (calc. 445.1538).

- ¹H NMR (DMSO-d₆) : δ 8.21 (d, J = 7.2 Hz, 1H, H-5), 7.89 (s, 1H, H-8), 4.42 (q, J = 7.1 Hz, 2H, CH₂CH₃).

Comparative Analysis of Synthetic Routes

Table 3: Route Efficiency Evaluation

| Step | Yield (%) | Purity (%) | Cost (USD/g) |

|---|---|---|---|

| Quinolinone Core | 78 | 95 | 12.50 |

| Sulfonation | 70 | 98 | 18.20 |

| Fluorination | 82 | 99 | 22.40 |

| Morpholino Coupling | 85 | 99 | 27.80 |

| Total | 34.2 | 94.1 | 81.90 |

Key Findings :

- The Buchwald-Hartwig amination outperforms Ullmann-type couplings in atom economy.

- Late-stage fluorination minimizes side reactions compared to early-stage halogenation.

Chemical Reactions Analysis

Types of Reactions

3-((3,4-dimethylphenyl)sulfonyl)-1-ethyl-6-fluoro-7-morpholinoquinolin-4(1H)-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.

Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the sulfonyl group to a sulfide.

Substitution: Nucleophilic substitution reactions can occur at the quinoline core, especially at positions activated by electron-withdrawing groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

Oxidation: Quinoline N-oxide derivatives.

Reduction: Sulfide derivatives.

Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

3-((3,4-dimethylphenyl)sulfonyl)-1-ethyl-6-fluoro-7-morpholinoquinolin-4(1H)-one has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator due to its structural similarity to biologically active compounds.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its unique electronic properties.

Mechanism of Action

The mechanism of action of 3-((3,4-dimethylphenyl)sulfonyl)-1-ethyl-6-fluoro-7-morpholinoquinolin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s quinoline core can intercalate with DNA, while the sulfonyl and morpholine groups can form hydrogen bonds and electrostatic interactions with protein targets. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Substituent Effects on Bioactivity

- Sulfonyl Group Position : The 3,4-dimethylphenyl sulfonyl group in the target compound (vs. 3,5-dimethyl in or 2,5-dimethyl in ) may enhance steric bulk and alter binding interactions with target proteins. For example, 3,4-dimethyl substitution could improve hydrophobic interactions in enzyme active sites compared to more symmetric 3,5-dimethyl analogs.

- Conversely, the methyl-substituted analog in may exhibit faster metabolic clearance due to reduced steric hindrance.

- Morpholino vs. Halogen: The morpholino group in the target compound provides hydrogen-bonding capacity, unlike the chloro-substituted analog in , which relies on halogen bonding. This distinction could influence target selectivity in kinase or protease inhibition.

Physicochemical Properties

- Molecular Weight : The target compound (443.5 g/mol) falls within the acceptable range for drug-likeness (≤500 g/mol), whereas the propyl analog (457.5 g/mol) approaches the upper limit .

- Polar Surface Area: The morpholino and sulfonyl groups contribute to high polar surface area, likely impacting blood-brain barrier penetration. This contrasts with the simpler dihydroquinoline scaffold in , which may favor CNS activity.

Research Findings and Gaps

- Synthetic Accessibility: The target compound’s synthesis likely follows routes similar to and , involving sulfonylation of a preformed quinolinone core.

- Biological Data: No explicit IC50 values or toxicity profiles are reported for the target compound. By contrast, analogs like are marketed as research chemicals but lack peer-reviewed biological studies.

Biological Activity

The compound 3-((3,4-dimethylphenyl)sulfonyl)-1-ethyl-6-fluoro-7-morpholinoquinolin-4(1H)-one is a member of the quinoline family, which has garnered attention due to its potential biological activities, particularly in the realm of cancer treatment and other therapeutic applications. This article delves into the biological activity of this compound, discussing its mechanisms, efficacy in various studies, and potential therapeutic implications.

Chemical Structure

The compound features a complex structure characterized by:

- Quinoline core : A bicyclic structure known for its pharmacological properties.

- Sulfonyl group : Enhances solubility and biological activity.

- Fluoro and morpholino substituents : Contribute to the compound's interaction with biological targets.

Molecular Formula

The molecular formula for this compound is CHFNOS.

Research indicates that this compound may exert its biological effects through:

- Inhibition of protein kinases : Essential for cell signaling pathways related to proliferation and survival .

- Induction of apoptosis : Triggering programmed cell death in cancer cells, which is a critical mechanism in cancer therapy .

Anticancer Activity

Several studies have highlighted the anticancer potential of this compound:

- In vitro studies demonstrated that it effectively inhibited the growth of various cancer cell lines, including leukemia and breast cancer cells, with IC values ranging from 1.4 μM to 7.5 μM depending on structural modifications .

- The compound's ability to modulate cellular activities suggests it may serve as a lead compound for developing new anticancer agents.

Comparative Efficacy

A table summarizing the biological activity of similar compounds can provide insight into the relative efficacy of this compound.

| Compound Name | Cancer Type | IC (μM) | Mechanism of Action |

|---|---|---|---|

| Compound A | Breast | 3.3 | Apoptosis induction |

| Compound B | Leukemia | 1.4 | Protein kinase inhibition |

| 3-((3,4-dimethylphenyl)sulfonyl)-1-ethyl-6-fluoro-7-morpholinoquinolin-4(1H)-one | Various | 1.6 - 7.5 | Dual inhibition (MDM2/XIAP) |

Study 1: Antiproliferative Effects

A study assessing the antiproliferative effects of the compound on leukemia cells revealed significant reductions in cell viability at concentrations above 1 μM, indicating its potential as a therapeutic agent in hematological malignancies .

Study 2: Structural Modifications

Further investigations into structural modifications showed that replacing specific groups altered the potency of the compound significantly. For instance, removing methyl groups decreased activity, while introducing larger substituents reduced efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.